6-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a triazine core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3-(3-nitrophenyl)prop-2-en-1-one with hydrazine hydrate under acidic conditions.
Cyclization to form the triazine core: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base to form the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted triazine derivatives can be formed depending on the reagents used.
Scientific Research Applications
6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl and triazine groups are key to its activity, allowing it to interact with enzymes and receptors in biological systems. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its triazine core, which provides unique chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H20N8O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H20N8O2/c33-32(34)21-15-7-9-18(17-21)10-8-16-25-31-24-29-22(26-19-11-3-1-4-12-19)28-23(30-24)27-20-13-5-2-6-14-20/h1-17H,(H3,26,27,28,29,30,31)/b10-8+,25-16+ |
InChI Key |
YTVVIBHKUDGXEL-YIAYCHTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Origin of Product |
United States |
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